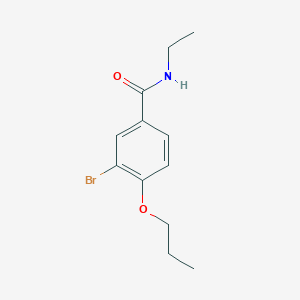
3-bromo-N-ethyl-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-ethyl-4-propoxybenzamide is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that 3-bromo-N-ethyl-4-propoxybenzamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These findings suggest that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent. The proposed mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation, enhanced by the bromobenzamide moiety which increases lipophilicity and electronic interactions with target sites .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy. Studies have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship (SAR) analysis indicates that modifications to the side chains can significantly affect potency .
Case Studies
1. Anticancer Screening : A comprehensive screening conducted on thienopyridine derivatives revealed that this compound showed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed these findings, indicating the compound's potential as an effective anticancer agent .
2. Antibacterial Efficacy Study : A research team synthesized various derivatives of thienopyridines, including this compound, and evaluated their antibacterial effects. The compound was among the most potent tested against Staphylococcus aureus, demonstrating a clear structure–activity relationship where modifications to the side chains affected potency.
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16g/mol |
Nombre IUPAC |
3-bromo-N-ethyl-4-propoxybenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-7-16-11-6-5-9(8-10(11)13)12(15)14-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Clave InChI |
DKGNFSHGLKZFNA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC)Br |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=O)NCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















